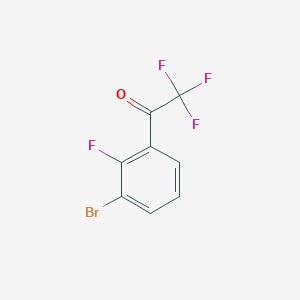
1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalysis and Synthetic Organic Chemistry
Photoredox catalysis has emerged as a powerful tool in synthetic organic chemistry, enabling the efficient and selective radical fluoromethylation of carbon-carbon multiple bonds. The use of related fluoromethylating reagents and photocatalysts allows for the synthesis of various organofluorine compounds bearing C(sp^3)-CF_3 bonds under mild conditions, such as irradiation with visible light. This method features high functional group compatibility and regioselectivity, indicating potential applications of 1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone in the development of new synthetic routes for fluorinated molecules, which are highly sought after in pharmaceuticals and agrochemicals (Koike & Akita, 2016).
Materials Science
In the field of materials science, compounds with fluorinated moieties have been used to synthesize polymers with unique properties. For instance, fluorinated polyimides exhibit outstanding thermal stability, mechanical properties, and dielectric constants, making them suitable for applications in electronics and aerospace industries. The synthesis and characterization of highly optical transparent and low dielectric constant fluorinated polyimides demonstrate the utility of fluorinated compounds in producing materials with desirable electrical and optical properties (Tao et al., 2009).
Organofluorine Chemistry
The unique reactivity and stability of organofluorine compounds make them valuable in various sectors, including medicinal chemistry and agrochemistry. The development of shelf-stable electrophilic reagents for trifluoromethylthiolation highlights the importance of fluorine-containing compounds in introducing fluorine or trifluoromethyl groups into molecules. These reagents enable late-stage functionalization, providing a straightforward approach to modifying the physicochemical properties of organic molecules (Shao et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, “1-(3-Bromo-2-fluorophenyl)ethanol”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
Mecanismo De Acción
Target of Action
The bromine and fluorine atoms could potentially form halogen bonds with amino acid residues in the target proteins .
Mode of Action
Without specific information, it’s difficult to say exactly how this compound interacts with its targets. It’s possible that the compound could bind to its target protein and alter its function, leading to downstream effects .
Biochemical Pathways
Depending on its target, it could potentially affect a variety of cellular processes .
Pharmacokinetics
Factors such as its size, polarity, and the presence of the bromine and fluorine atoms could influence its bioavailability .
Result of Action
Depending on its target and mode of action, it could potentially lead to a variety of cellular responses .
Action Environment
The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
Propiedades
IUPAC Name |
1-(3-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYRDTLSYWHILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
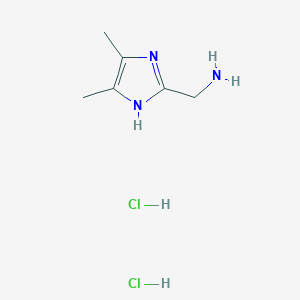
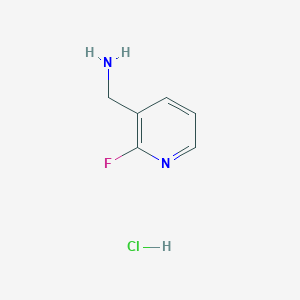
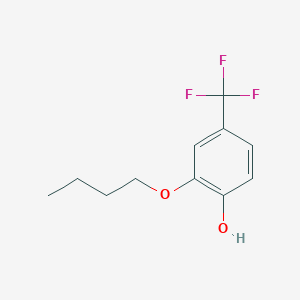
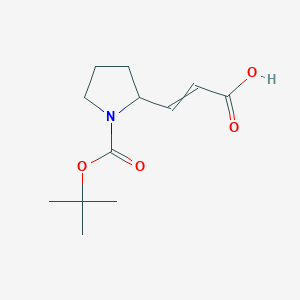
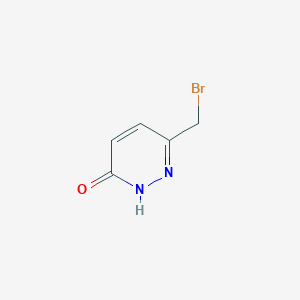

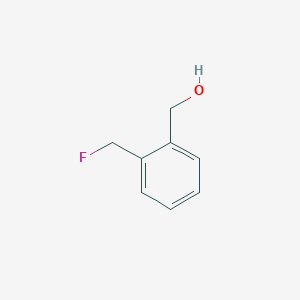
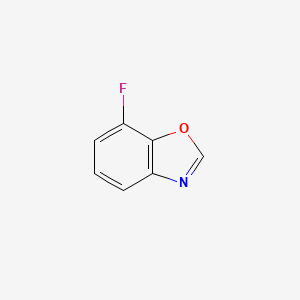
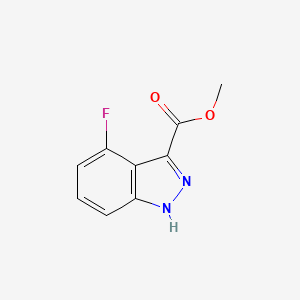
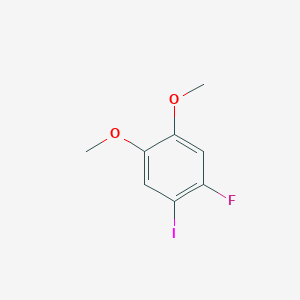
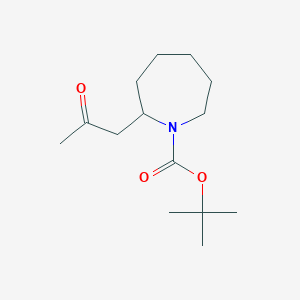
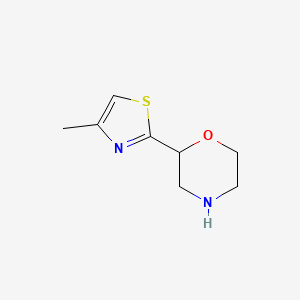
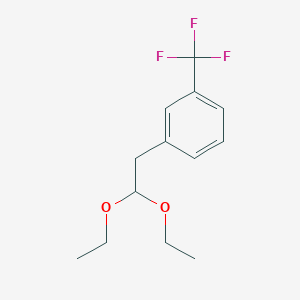
![1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B1532546.png)
